5-(tert-Butyl)-2-methoxybenzaldehyde
Overview
Description
5-(tert-Butyl)-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that tert-butyl groups have been used as probes for nmr studies of macromolecular complexes . This suggests that the compound could potentially interact with various macromolecular targets.
Mode of Action
Tert-butyl groups are known to exhibit exceptionally narrow and intense nmr signals even when attached to large proteins or complexes . This suggests that the compound could potentially interact with its targets in a way that affects their NMR signals.
Biochemical Pathways
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications, including its relevance in nature and its implication in biosynthetic and biodegradation pathways .
Result of Action
The compound’s potential to interact with various macromolecular targets suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
The compound’s potential to interact with various macromolecular targets suggests that factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
Biochemical Analysis
Biochemical Properties
5-(tert-Butyl)-2-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic ligands. It interacts with enzymes and proteins involved in these synthetic pathways. For instance, it participates in the synthesis of Schiff base appended porphyrazine, which involves interactions with specific enzymes that facilitate the formation of these complex structures . The nature of these interactions often involves the aldehyde group of this compound forming covalent bonds with amino groups of proteins, leading to the formation of Schiff bases.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, thereby affecting downstream pathways that regulate gene expression and metabolic processes . This modulation can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the aldehyde group to nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to the formation of Schiff bases . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects are critical for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes such as oxidases and reductases, which facilitate its conversion to various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.
Properties
IUPAC Name |
5-tert-butyl-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYAZZBWVOYPRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424613 | |
Record name | 5-tert-butyl-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85943-26-6 | |
Record name | 5-tert-butyl-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.